5-Acetylpyridine-3-carboxylic acid
Description
5-Acetylpyridine-3-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at position 3 and an acetyl group at position 5.
Properties
CAS No. |
65907-12-2 |
|---|---|
Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
5-acetylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7NO3/c1-5(10)6-2-7(8(11)12)4-9-3-6/h2-4H,1H3,(H,11,12) |
InChI Key |
RQMHGAMGCAYIGM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CN=C1)C(=O)O |
Canonical SMILES |
CC(=O)C1=CC(=CN=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Acidity and Reactivity :
- The acetyl group at position 5 (electron-withdrawing) likely increases the acidity of the carboxylic acid at position 3 compared to methyl-substituted analogs (electron-donating) . This could enhance solubility in polar solvents or improve bioavailability in prodrug formulations.
- Halogenated derivatives (e.g., 5-chloro compounds in ) exhibit distinct reactivity profiles, favoring nucleophilic substitution reactions .
5-Methylpyridine-3-carboxylic acid (5-methylnicotinic acid) is explored for its role in prodrug design, leveraging carboxylic acid groups for enhanced absorption .
Synthetic Routes: Pyridinecarboxylic acids are commonly synthesized via cyclization, cross-coupling, or substitution reactions. For example, 5-(4-fluorophenyl)pyridine-3-carboxylic acid () may involve Suzuki-Miyaura coupling to introduce aryl groups.
Q & A
Basic Research Questions
Q. How can the synthesis of 5-Acetylpyridine-3-carboxylic acid be optimized for high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For pyridine derivatives, evidence suggests adjusting temperature (e.g., maintaining 60–80°C for acetyl group stability), solvent polarity (polar aprotic solvents like DMF), and reaction time (monitored via TLC/HPLC). Catalytic agents, such as palladium for cross-coupling reactions, may enhance efficiency. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product .
Q. What analytical techniques are most effective for characterizing 5-Acetylpyridine-3-carboxylic acid?
- Methodological Answer :
- NMR Spectroscopy : Confirm structural integrity using H and C NMR to identify acetyl (-COCH) and carboxylic acid (-COOH) groups.
- HPLC/MS : Assess purity (>95%) and molecular weight (e.g., ESI-MS for [M+H] peak at m/z 180.16).
- X-ray Crystallography : Resolve crystal structure (if crystallizable) to verify substituent positioning .
Q. How can researchers evaluate the biological activity of 5-Acetylpyridine-3-carboxylic acid?
- Methodological Answer : Use in vitro assays targeting enzymes or receptors homologous to those inhibited by pyridine-carboxylic acid derivatives. Examples:
- Enzyme Inhibition : Measure IC against kinases or dehydrogenases via fluorometric/colorimetric assays (e.g., NADH depletion kinetics).
- Cellular Assays : Test cytotoxicity (MTT assay) or anti-inflammatory activity (IL-6/TNF-α ELISA) in cell lines. Include positive controls (e.g., known kinase inhibitors) and validate results with triplicate replicates .
Advanced Research Questions
Q. What strategies mitigate solubility challenges of 5-Acetylpyridine-3-carboxylic acid in aqueous systems?
- Methodological Answer :
- Salt Formation : Convert to hydrochloride or sodium salts (e.g., 5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride in ).
- Co-Solvents : Use DMSO/PEG-400 mixtures (<10% v/v) to enhance dissolution without denaturing proteins in biological assays.
- Prodrug Design : Esterify the carboxylic acid group (e.g., methyl ester) to improve lipophilicity, then hydrolyze in vivo .
Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved?
- Methodological Answer : Cross-validate SAR using:
-
Analog Libraries : Synthesize derivatives with systematic substitutions (e.g., halogen, methyl, or methoxy groups at positions 2, 4, or 5).
-
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to targets like kinases or GPCRs. Compare with experimental IC values.
-
Meta-Analysis : Aggregate data from analogs (e.g., 5-(4-chlorophenyl)pyridine-3-carboxylic acid in ) to identify trends in electronic or steric effects.
Example SAR Table :
Compound Substituent Position Activity (IC, μM) Target -Cl (para) 4 0.12 ± 0.03 Kinase A -OCH (meta) 3 0.89 ± 0.12 Kinase B -CF (ortho) 2 >10 Kinase A Data adapted from structural analogs in and .
Q. What experimental approaches validate the metabolic stability of 5-Acetylpyridine-3-carboxylic acid?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t) and intrinsic clearance.
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin).
- In Vivo PK Studies : Administer IV/PO in rodents and collect plasma for pharmacokinetic profiling (AUC, C) .
Q. How can computational methods guide the design of 5-Acetylpyridine-3-carboxylic acid analogs with improved target selectivity?
- Methodological Answer :
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger Phase.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (GROMACS) to assess binding stability.
- ADMET Prediction : Use SwissADME or pkCSM to forecast bioavailability, BBB penetration, and toxicity risks .
Safety and Handling
Q. What safety protocols are recommended for handling 5-Acetylpyridine-3-carboxylic acid in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
